molecular formula C13H20Cl2N2 B1662415 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane CAS No. 700834-58-8

2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

Cat. No. B1662415
M. Wt: 202.3 g/mol
InChI Key: ZQUQBCHNSBJMCG-UHFFFAOYSA-N
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Patent
US07214686B2

Procedure details

A solution of 1-(3-pyridyl)-3-(4-oxanyl)propylamine (1.00 g, 4.54 mmol) in 48% aqueous HBr (15 mL) was saturated with HBr gas. The mixture was heated in a pressure tube at 100°–120° C. for 12 h. The tube was cooled in ice water and the contents transferred to a 250 mL round bottom flask. Removal of the volatiles by rotary evaporation afforded a light yellow solid. Absolute ethanol (200 mL) and solid K2CO3 (10 g) were added and the mixture was heated at reflux for 8 h. The mixture was filtered through a Celite plug, which was then washed with ethanol (25 mL). The combined filtrates were concentrated by rotary evaporation; the solid obtained was suspended in saturated aqueous NaCl (10 mL) and extracted with chloroform (4×30 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark brown oil. Short path distillation (120°–122° C., 2 mm) provided 0.750 g of the desired free base as a colorless oil (81.7% yield).
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
81.7%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([NH2:16])[CH2:8][CH2:9][CH:10]2[CH2:15][CH2:14]O[CH2:12][CH2:11]2)[CH:2]=1.C(O)C.C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-:27]>Br>[ClH:27].[ClH:27].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:8][CH2:9][CH:10]3[CH2:15][CH2:14][N:16]2[CH2:12][CH2:11]3)[CH:2]=1 |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(CCC1CCOCC1)N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
Br
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in a pressure tube at 100°–120° C. for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the contents transferred to a 250 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
afforded a light yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite plug, which
WASH
Type
WASH
Details
was then washed with ethanol (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the solid obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
DISTILLATION
Type
DISTILLATION
Details
Short path distillation (120°–122° C., 2 mm)

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=CC(=CC=C1)C1N2CCC(CC1)CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07214686B2

Procedure details

A solution of 1-(3-pyridyl)-3-(4-oxanyl)propylamine (1.00 g, 4.54 mmol) in 48% aqueous HBr (15 mL) was saturated with HBr gas. The mixture was heated in a pressure tube at 100°–120° C. for 12 h. The tube was cooled in ice water and the contents transferred to a 250 mL round bottom flask. Removal of the volatiles by rotary evaporation afforded a light yellow solid. Absolute ethanol (200 mL) and solid K2CO3 (10 g) were added and the mixture was heated at reflux for 8 h. The mixture was filtered through a Celite plug, which was then washed with ethanol (25 mL). The combined filtrates were concentrated by rotary evaporation; the solid obtained was suspended in saturated aqueous NaCl (10 mL) and extracted with chloroform (4×30 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark brown oil. Short path distillation (120°–122° C., 2 mm) provided 0.750 g of the desired free base as a colorless oil (81.7% yield).
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
81.7%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([NH2:16])[CH2:8][CH2:9][CH:10]2[CH2:15][CH2:14]O[CH2:12][CH2:11]2)[CH:2]=1.C(O)C.C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-:27]>Br>[ClH:27].[ClH:27].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:8][CH2:9][CH:10]3[CH2:15][CH2:14][N:16]2[CH2:12][CH2:11]3)[CH:2]=1 |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(CCC1CCOCC1)N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
Br
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in a pressure tube at 100°–120° C. for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the contents transferred to a 250 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
afforded a light yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite plug, which
WASH
Type
WASH
Details
was then washed with ethanol (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the solid obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
DISTILLATION
Type
DISTILLATION
Details
Short path distillation (120°–122° C., 2 mm)

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=CC(=CC=C1)C1N2CCC(CC1)CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.